molecular formula C17H13N3O2 B189327 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide CAS No. 34121-79-4

3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide

Cat. No. B189327
CAS RN: 34121-79-4
M. Wt: 291.3 g/mol
InChI Key: KPJVJDRRSVWITO-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide, also known as DPZ-2, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.

Mechanism of Action

3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide exerts its effects by inhibiting protein kinases, which play a crucial role in cell signaling pathways. Specifically, this compound inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. Inhibition of CDK activity by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to inducing apoptosis in cancer cells, this compound has been shown to inhibit tumor growth and metastasis. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound is relatively easy to synthesize, which makes it a useful tool for studying the role of protein kinases in cell signaling pathways. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide. One area of interest is the development of new cancer therapies based on this compound and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cell signaling pathways. Finally, this compound and related compounds could be used as starting materials for the synthesis of new compounds with potential applications in drug discovery.

Synthesis Methods

3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is synthesized through a multistep process that involves the reaction of 2,3-diphenylquinoxaline with hydrazine hydrate and subsequent cyclization with 2-bromoacetophenone. The resulting compound is then treated with hydroxylamine hydrochloride to yield this compound.

Scientific Research Applications

3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In biology, this compound has been used as a tool to study the role of protein kinases in cell signaling pathways. In chemistry, this compound has been used as a starting material for the synthesis of other compounds with potential applications in drug discovery.

properties

CAS RN

34121-79-4

Molecular Formula

C17H13N3O2

Molecular Weight

291.3 g/mol

IUPAC Name

2-oxo-5,6-diphenyl-1H-pyrazine-3-carboxamide

InChI

InChI=1S/C17H13N3O2/c18-16(21)15-17(22)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,18,21)(H,20,22)

InChI Key

KPJVJDRRSVWITO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)C(=O)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)C(=O)N)C3=CC=CC=C3

Other CAS RN

34121-79-4

solubility

43.7 [ug/mL]

Origin of Product

United States

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